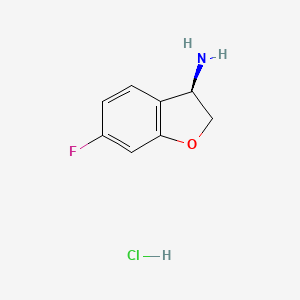

(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

Description

(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a chiral benzofuran derivative featuring a fluorine substituent at the 6th position of the benzofuran ring and an amine group at the 3rd position. Its molecular formula is C₈H₉ClFNO (as inferred from substituent analysis), with a molecular weight of 187.23 g/mol . The compound is part of a broader class of 2,3-dihydrobenzofuran-3-amine derivatives, which are critical intermediates in medicinal chemistry, particularly in the synthesis of serotonin receptor agonists and other bioactive molecules . The (R)-enantiomer is distinct in its stereochemical configuration, which can significantly influence pharmacological activity and receptor binding .

Properties

IUPAC Name |

(3R)-6-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKQYAVAOPSXSI-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=C(O1)C=C(C=C2)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the fluorination of a dihydrobenzofuran derivative, followed by the introduction of the amine group through reductive amination or other suitable reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: In an industrial setting, the production of ®-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial to achieving efficient synthesis. Purification processes such as crystallization or chromatography are employed to isolate the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the amine group, leading to the formation of corresponding oxides or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel compounds.

Biology

- Biological Activity : Research indicates that (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride interacts with various biological targets, including enzymes and receptors. Its fluorine atom enhances binding affinity, making it a candidate for pharmacological studies.

Medicine

- Therapeutic Potential : The compound is being investigated for its potential as a drug candidate. It exhibits significant anticancer properties, with studies showing inhibition of cancer cell growth. For example:

| Cell Line | IC50 (nM) |

|---|---|

| KARPAS422 (Lymphoma) | 12 |

| Prostate Cancer | 18 |

The mechanism involves inducing apoptosis through caspase activation in malignant cells .

Industry

- Material Development : In industrial applications, this compound is utilized in developing new materials and agrochemicals. Its specific chemical properties allow for innovations in product formulations.

Case Studies

- Anticancer Research : A study demonstrated that this compound effectively inhibited the proliferation of prostate cancer cells by inducing apoptosis through caspase pathways .

- Neurological Disorders : Preliminary research suggests potential neuroprotective effects, warranting further investigation into its role in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of ®-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Chloro-Substituted Analogs

- (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride Molecular Formula: C₈H₉Cl₂NO Molecular Weight: 206.07 g/mol Key Differences:

- The chlorine atom at position 6 increases molecular weight and lipophilicity compared to the fluoro analog.

- Chlorine’s larger atomic radius and lower electronegativity may alter binding interactions in biological systems.

- Available in high purity (≥97%) and bulk quantities, with applications in drug discovery and organic synthesis .

Trifluoromethyl-Substituted Analog

- (R)-6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine Molecular Formula: C₉H₈F₃NO Molecular Weight: 203.16 g/mol Key Differences:

- The trifluoromethyl group enhances lipophilicity and metabolic stability compared to halogens (F/Cl).

- Bulkier substituent may sterically hinder receptor binding but improve membrane permeability.

- Available from suppliers like Shanghai Macklin Biochemical Co., Ltd. .

Enantiomeric Comparisons

- (S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine Hydrochloride Molecular Formula: C₈H₉ClFNO Molecular Weight: 187.23 g/mol Key Differences:

- The (S)-enantiomer exhibits opposite stereochemistry, which can lead to divergent pharmacological profiles.

- Priced at €94.00/100 mg , similar to the (R)-enantiomer, but biological activity data may vary significantly .

Positional Isomers and Derivatives

Structural and Functional Data Table

Biological Activity

(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique structure that includes a fluorinated dihydrobenzofuran moiety. Its synthesis typically involves multiple steps starting from readily available precursors:

- Formation of the Benzofuran Ring : This is achieved through cyclization reactions using Lewis acids or transition metal catalysts.

- Fluorination : The introduction of the fluorine atom can be accomplished using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Amination : The amine group is introduced via reductive amination or other suitable reactions.

- Hydrochloride Formation : The final step involves forming the hydrochloride salt to enhance solubility and stability.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, including various enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and modulates biological responses.

Pharmacological Studies

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : Research indicates that derivatives of the dihydrobenzofuran structure can inhibit cancer cell growth. For instance, compounds similar to this compound have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer properties .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammation .

- Antimicrobial Properties : Some studies have indicated that related compounds exhibit antimicrobial activity, suggesting that this compound may also possess similar effects.

Case Studies

- EED Inhibition in Cancer Therapy : A study on EEDi-5285, a compound structurally related to this compound, demonstrated an IC50 value of 18 nM for binding to embryonic ectoderm development (EED) and an IC50 of 12 nM for inhibiting KARPAS422 cell growth. This highlights the potential of fluorinated dihydrobenzofurans in cancer therapeutics .

- Neuroprotective Study : In a model assessing neuroprotection, compounds similar to this compound were shown to reduce oxidative stress markers in neuronal cells, suggesting a mechanism that could protect against neurodegenerative diseases.

Comparative Analysis

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine HCl | Fluorinated amine with dihydrobenzofuran | Anticancer, neuroprotective |

| 6-Fluoro-2,3-dihydrobenzofuran | Lacks amine group | Limited biological activity |

| 2,3-Dihydrobenzofuran-3-amine | Lacks fluorine | Reduced reactivity and biological profile |

Q & A

Basic Research Questions

Q. What is the molecular structure of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride, and how does its stereochemistry influence reactivity?

- Answer : The compound features a dihydrobenzofuran scaffold with a fluorine atom at position 6 and an (R)-configured amine group at position 3. The stereochemistry significantly impacts its interactions with chiral environments (e.g., enzymes or receptors). For structural validation, nuclear magnetic resonance (NMR) and X-ray crystallography are critical. The (R)-configuration enhances binding selectivity in asymmetric syntheses or biological assays compared to its (S)-enantiomer .

Q. What synthetic routes are reported for this compound?

- Answer : A one-pot pseudo three-component method, as described for structurally similar benzofuran derivatives (e.g., 6-chloro analogs), is a viable approach. This method involves cyclization and functionalization steps, achieving yields of 52–70% depending on substituents. Key intermediates include fluorinated benzofuran precursors, which undergo stereoselective amination to yield the (R)-enantiomer .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate it?

- Answer : Enantiomeric purity is optimized via chiral catalysts (e.g., asymmetric hydrogenation) or kinetic resolution. Analytical validation employs chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak®) or NMR using chiral solvating agents. For example, 95–98% purity is achievable, as reported for analogs like (S)-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride .

Q. What challenges arise in characterizing the crystal structure of this compound, and how are they addressed?

- Answer : Challenges include obtaining diffraction-quality crystals due to hygroscopicity or polymorphism. Solvent screening (e.g., ethanol/water mixtures) and slow evaporation techniques improve crystallization. X-ray crystallography confirms the (R)-configuration and hydrogen-bonding networks, as demonstrated for related dihydrobenzofuran derivatives with melting points of 74–76°C .

Q. How do researchers resolve discrepancies in reported biological activities of fluorinated dihydrobenzofuran-3-amine analogs?

- Answer : Contradictions often stem from variations in assay conditions (e.g., pH, temperature) or impurities. Systematic meta-analysis comparing fluorination position (e.g., 4-F vs. 6-F), enantiomeric purity, and cell-line specificity is essential. For instance, 6-fluoro derivatives show distinct receptor-binding profiles compared to 4-fluoro analogs .

Q. How does the 6-fluoro substituent affect the electronic properties of the dihydrobenzofuran scaffold?

- Answer : Fluorine’s strong electron-withdrawing effect reduces electron density at the aromatic ring, altering reactivity in electrophilic substitutions. Computational studies (e.g., density functional theory) reveal decreased HOMO-LUMO gaps, enhancing interactions with electron-deficient biological targets. This is corroborated by NMR chemical shift changes in 6-fluoro vs. non-fluorinated analogs .

Q. What best practices ensure the compound’s stability during long-term storage?

- Answer : Stability is maintained by storing the hydrochloride salt in anhydrous conditions (desiccated at −20°C) to prevent hydrolysis. Solubility in polar aprotic solvents (e.g., DMSO) should be monitored via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks .

Q. How do pH conditions influence racemization kinetics in aqueous solutions?

- Answer : Racemization is pH-dependent, with higher rates in alkaline conditions due to deprotonation of the amine group. Kinetic studies using circular dichroism (CD) spectroscopy show that buffers below pH 6.0 minimize racemization. For example, acetate buffer (pH 4.5) reduces enantiomeric inversion to <2% over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.